6-Biotinyllysine-gnrh
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Overview
Description
6-Biotinyllysine-gnrh is a synthetic compound that combines biotinylated lysine with gonadotropin-releasing hormone (GnRH). Biotinylation is the process of attaching biotin to proteins and other macromolecules, which is commonly used for detection and purification purposes due to the strong affinity between biotin and avidin . GnRH is a decapeptide hormone responsible for the release of gonadotropins, which play a crucial role in regulating reproductive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Biotinyllysine-gnrh involves the biotinylation of lysine residues within the GnRH peptide. This process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the lysine and GnRH molecules.
Biotinylation: Biotin is attached to the lysine residue using biotinylation reagents that target primary amines.
Deprotection: The protecting groups are removed to yield the final biotinylated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Biotinyllysine-gnrh can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the disulfide bonds within the biotin structure.
Substitution: The lysine residue can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: N-hydroxysuccinimide (NHS) esters for biotinylation.
Major Products Formed
The major products formed from these reactions include modified biotinylated peptides and derivatives with altered functional groups.
Scientific Research Applications
6-Biotinyllysine-gnrh has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling studies.
Biology: Facilitates the study of GnRH receptor interactions and signaling pathways.
Medicine: Employed in diagnostic assays and therapeutic research for reproductive health disorders.
Industry: Utilized in the development of biosensors and affinity purification systems.
Mechanism of Action
The mechanism of action of 6-Biotinyllysine-gnrh involves its interaction with GnRH receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that regulate the synthesis and secretion of gonadotropins . The biotinylated lysine allows for easy detection and purification of the compound, enhancing its utility in various assays .
Comparison with Similar Compounds
Similar Compounds
GnRH analogs: Synthetic derivatives of GnRH used in clinical applications.
Biotinylated peptides: Peptides modified with biotin for detection and purification purposes.
Uniqueness
6-Biotinyllysine-gnrh is unique due to its combination of biotinylation and GnRH functionalities. This dual feature allows for both targeted receptor interactions and easy detection/purification, making it highly versatile in research and clinical applications .
Properties
CAS No. |
84806-41-7 |
---|---|
Molecular Formula |
C69H98N20O15S |
Molecular Weight |
1479.7 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H98N20O15S/c1-37(2)27-47(61(97)81-46(14-9-25-75-68(71)72)67(103)89-26-10-15-53(89)66(102)77-33-55(70)92)82-59(95)44(13-7-8-24-74-56(93)17-6-5-16-54-58-52(35-105-54)87-69(104)88-58)80-62(98)48(28-38-18-20-41(91)21-19-38)83-65(101)51(34-90)86-63(99)49(29-39-31-76-43-12-4-3-11-42(39)43)84-64(100)50(30-40-32-73-36-78-40)85-60(96)45-22-23-57(94)79-45/h3-4,11-12,18-21,31-32,36-37,44-54,58,76,90-91H,5-10,13-17,22-30,33-35H2,1-2H3,(H2,70,92)(H,73,78)(H,74,93)(H,77,102)(H,79,94)(H,80,98)(H,81,97)(H,82,95)(H,83,101)(H,84,100)(H,85,96)(H,86,99)(H4,71,72,75)(H2,87,88,104) |
InChI Key |
INAOWBAXNUXFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origin of Product |
United States |
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